4-Phenoxyfuran-2-sulfonyl chloride
Description
Contextual Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates
Sulfonyl chlorides (R-SO₂Cl) are a class of organic compounds that serve as crucial intermediates in a wide array of chemical transformations. ontosight.aimagtech.com.cn Their importance stems from the high reactivity of the sulfonyl chloride group, which is an excellent electrophile. fiveable.me The electron-withdrawing nature of the sulfonyl group renders the chlorine atom a good leaving group, facilitating nucleophilic substitution reactions. fiveable.me
This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and sulfones, which are important functional groups in many biologically active compounds. fiveable.metaylorandfrancis.com For instance, the reaction of sulfonyl chlorides with primary or secondary amines is a standard method for preparing sulfonamides, a common motif in pharmaceuticals. fiveable.meontosight.ai Similarly, their reaction with alcohols yields sulfonate esters. taylorandfrancis.com
Beyond their role in forming sulfonamides and sulfonates, sulfonyl chlorides are used in the synthesis of dyes, pigments, and agrochemicals. ontosight.aiquora.com Modern synthetic methods have also expanded their utility, including their use as precursors for generating sulfonyl radicals and their application in various coupling reactions. magtech.com.cnresearchgate.net There are numerous established and developing methods for the synthesis of sulfonyl chlorides themselves, reflecting their foundational importance in organic synthesis. organic-chemistry.orgorganic-chemistry.org The ability to convert even poorly reactive primary sulfonamides into highly reactive sulfonyl chlorides using modern reagents further underscores their central role as powerful electrophiles in late-stage functionalization, allowing for the diversification of complex molecules. nih.govnih.govresearchgate.net
Importance of Furan-Based Scaffolds in Modern Organic Synthesis
The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. utripoli.edu.ly This structural motif is not merely a chemical curiosity; it is a privileged scaffold found in a multitude of natural products and synthetic compounds with significant biological and medicinal properties. utripoli.edu.lyresearchgate.netutripoli.edu.ly The inclusion of the furan nucleus is a key strategy in the discovery of new drugs. utripoli.edu.ly
Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyijabbr.comijabbr.com The biological activity of these compounds can be significantly altered by even slight modifications to the substitution pattern on the furan ring. utripoli.edu.lyutripoli.edu.ly The electron-rich nature and aromaticity of the furan ring allow it to participate in various interactions with biological targets like enzymes and receptors, contributing to its stability and bioavailability. ijabbr.com
The versatility of the furan ring also extends to its synthetic utility. It can be readily modified with various functional groups, providing access to a wide diversity of derivatives. ijabbr.com This makes furan-based compounds valuable building blocks for medicinal chemists aiming to develop novel therapeutic agents. utripoli.edu.ly
Rationale for Focused Academic Research on 4-Phenoxyfuran-2-sulfonyl chloride
The specific interest in this compound arises from the strategic combination of its three key components: the reactive sulfonyl chloride group, the medicinally significant furan scaffold, and the phenoxy substituent. This molecule is a "hybrid" that merges the synthetic utility of sulfonyl chlorides with the proven biological relevance of the furan core.
The rationale for its investigation can be broken down as follows:
Novelty in Synthesis: It serves as a unique and functionalized building block. The presence of the sulfonyl chloride group at the 2-position and the phenoxy group at the 4-position of the furan ring offers a specific pattern of reactivity. Chemists can use the sulfonyl chloride as a handle to introduce a wide variety of substituents via nucleophilic substitution, leading to novel classes of furan-based sulfonamides or sulfonate esters.
Medicinal Chemistry Potential: Given that both furan derivatives and sulfonamides are prominent in numerous approved drugs, this compound is a prime candidate for creating new chemical entities for drug discovery programs. The phenoxy group adds another layer of complexity and potential for interaction with biological targets, possibly through pi-stacking or hydrophobic interactions.
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of compounds from this intermediate, researchers can systematically investigate how different groups attached to the sulfonyl moiety influence biological activity. This allows for detailed SAR studies to optimize lead compounds for desired therapeutic effects.
In essence, this compound is a designer intermediate, created to provide a direct route to complex molecules that possess a combination of functionalities known to be important for biological activity and synthetic manipulation.
Chemical Compound Data
Below is a table summarizing key identifiers for the subject compound.
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 914637-92-6 | chemicalbook.com |
| Molecular Formula | C₁₀H₇ClO₄S |
Properties
IUPAC Name |
4-phenoxyfuran-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S/c11-16(12,13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILZFFNMDRPULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Phenoxyfuran 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for a variety of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where the chloride ion acts as a good leaving group.
The reaction of 4-Phenoxyfuran-2-sulfonyl chloride with primary or secondary amines is a fundamental transformation that yields the corresponding sulfonamides. This reaction is one of the most common methods for sulfonamide synthesis. The process generally involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a hydrogen chloride (HCl) molecule. A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the HCl formed.
The general mechanism involves the amine attacking the sulfonyl chloride to form a tetrahedral intermediate, which then collapses, expelling the chloride ion and a proton to form the stable sulfonamide. rsc.org The reactivity of the amine nucleophile plays a significant role, with primary amines generally reacting more rapidly than the more sterically hindered secondary amines. rsc.org Microwave-assisted synthesis protocols have been shown to accelerate this reaction, often without the need for a base or catalyst. rsc.org
| Nucleophile | General Conditions | Product Type | Reference |
|---|---|---|---|
| Primary Amines (R-NH₂) | Aprotic solvent, presence of a base (e.g., pyridine) | N-substituted Sulfonamide | rsc.org |
| Secondary Amines (R₂NH) | Aprotic solvent, presence of a base (e.g., pyridine) | N,N-disubstituted Sulfonamide | rsc.org |
| Amino Acid Esters | Microwave irradiation, often base-free | N-sulfonylated Amino Acid Ester | rsc.org |
| Anilines | Microwave irradiation or conventional heating | N-aryl Sulfonamide | rsc.org |
When this compound is treated with alcohols or phenols (hydroxyl nucleophiles), the corresponding sulfonate esters are formed. This reaction, often called sulfonylation, is typically carried out in the presence of a weak base like pyridine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrogen chloride byproduct.
The mechanism is analogous to sulfonamide formation, with the oxygen atom of the hydroxyl group acting as the nucleophile. nih.govresearchgate.net An important feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the process. nih.govscispace.com This makes it a valuable method for converting an alcohol into a good leaving group (a sulfonate) for subsequent substitution or elimination reactions while preserving stereochemistry. scispace.com
| Nucleophile | Typical Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Alcohols (R-OH) | Pyridine or other amine base as solvent/catalyst | Alkyl Sulfonate Ester | hcmuaf.edu.vn |
| Phenols (Ar-OH) | Pyridine or other amine base | Aryl Sulfonate Ester | wikipedia.org |
Aryl sulfones can be synthesized by the Friedel-Crafts sulfonylation of an aromatic compound using a sulfonyl chloride as the electrophilic partner. masterorganicchemistry.com In this reaction, this compound could react with an electron-rich aromatic ring, such as benzene (B151609) or toluene, in the presence of a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst like certain zeolites or clays. rsc.orgmasterorganicchemistry.comchemicalbook.com
The catalyst activates the sulfonyl chloride, making it a more potent electrophile, which is then attacked by the aromatic ring to form a new carbon-sulfur (C-S) bond. rsc.org This electrophilic aromatic substitution reaction results in the formation of a diaryl sulfone or an aryl-furan sulfone. The reaction conditions, particularly the choice of catalyst, can influence the efficiency and regioselectivity of the sulfonylation. rsc.orgmasterorganicchemistry.com
The electrophilic nature of the sulfonyl chloride group allows it to react with a range of other heteroatom nucleophiles.
Thiols: The reaction of a sulfonyl chloride with a thiol (R-SH) or, more commonly, its conjugate base, a thiolate (R-S⁻), yields a thiosulfonate ester (R'-SO₂-S-R). scribd.com This reaction involves the nucleophilic attack of the sulfur atom of the thiol or thiolate on the sulfonyl sulfur atom. scribd.com
Hydrazines: this compound can react with hydrazine (B178648) (H₂NNH₂) or its derivatives to form sulfonyl hydrazides (R-SO₂NHNH₂). scribd.comyoutube.com This reaction follows the standard nucleophilic substitution pathway, with one of the nitrogen atoms of hydrazine acting as the nucleophile. Sulfonyl hydrazides are stable compounds and are valuable intermediates in organic synthesis, for instance, in the preparation of sulfonylhydrazones. youtube.com
Reactions Involving the Furan (B31954) Heterocycle
The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (SₑAr). pearson.com Its reactivity towards electrophiles is significantly greater than that of benzene. pearson.com In this compound, the furan ring is substituted at the C2 and C4 positions, leaving the C3 and C5 positions available for substitution.
The regiochemical outcome of an electrophilic attack is determined by the directing effects of the existing substituents:
The -SO₂Cl group at C2 is a strongly electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position, which in this case is C4 (already substituted) and C5.
The phenoxy group (-OPh) at C4 is an electron-donating group due to the lone pairs on the oxygen atom. It is an activating group and directs incoming electrophiles to the ortho (C3 and C5) and para positions (no para position available).
The combined influence of these two groups strongly favors electrophilic substitution at the C5 position , which is activated by the phenoxy group and also a target for the meta-directing sulfonyl chloride group. The C3 position is also activated by the phenoxy group but does not receive a directing effect from the sulfonyl chloride. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation, if performed under sufficiently mild conditions to avoid ring degradation, would be expected to occur predominantly at the C5 position. pearson.com
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Moiety
The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. iitk.ac.innih.gov The success and stereochemical outcome of these reactions are influenced by the electronic nature of both the furan (the diene) and the reacting partner (the dienophile).
The reactivity of furan in Diels-Alder reactions is a balance between its aromatic character and its diene-like properties. While furan is aromatic, its resonance energy is lower than that of benzene, allowing it to participate in cycloadditions, although these reactions are often reversible. masterorganicchemistry.com The substituents on the furan ring play a crucial role in modulating its reactivity. Electron-donating groups on the furan ring generally increase the rate of reaction with electron-deficient dienophiles by raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. Conversely, electron-withdrawing groups decrease the reactivity. In this compound, the phenoxy group at the 4-position is generally considered an electron-donating group through resonance, which would be expected to enhance the reactivity of the furan ring in Diels-Alder reactions. However, the sulfonyl chloride group at the 2-position is a strong electron-withdrawing group, which would significantly deactivate the furan ring towards cycloaddition with typical dienophiles.
The regioselectivity of the Diels-Alder reaction is also a key consideration. With an unsymmetrically substituted furan like this compound, the orientation of the dienophile addition is directed by the electronic and steric effects of the substituents.
Table 1: Predicted Reactivity in Diels-Alder Reactions
| Dienophile Type | Expected Reactivity with this compound | Rationale |
|---|---|---|
| Electron-deficient (e.g., maleic anhydride, N-phenylmaleimide) | Low to moderate | The deactivating effect of the sulfonyl chloride group likely dominates over the activating effect of the phenoxy group. |
It is important to note that Diels-Alder reactions involving furans can be reversible, and the initially formed kinetic product (often the endo adduct) can rearrange to the more thermodynamically stable exo adduct upon heating. masterorganicchemistry.com For this compound, the steric bulk of the phenoxy and sulfonyl chloride groups would also influence the endo/exo selectivity.
Regioselective Functionalization and Modification of the Furan System
The furan ring in this compound is susceptible to various regioselective functionalization reactions. The positions for substitution are dictated by the directing effects of the existing phenoxy and sulfonyl chloride groups.
Electrophilic aromatic substitution on the furan ring is a common pathway for its functionalization. Furan itself is highly reactive towards electrophiles, with a preference for substitution at the 2- and 5-positions. pharmaguideline.com In this compound, the 2-position is already occupied. The phenoxy group at C4 is an ortho-, para-director, and the sulfonyl chloride at C2 is a meta-director. Therefore, electrophilic attack would be directed to specific positions on the furan ring. The interplay of these directing effects would determine the regiochemical outcome of reactions such as halogenation, nitration, or Friedel-Crafts reactions on the furan moiety.
Metal-catalyzed cross-coupling reactions are another powerful tool for the functionalization of furan rings. If a halo-substituent were present on the furan ring, reactions such as Suzuki, Stille, or Heck couplings could be employed to introduce new carbon-carbon bonds.
Transformations of the Phenoxy Moiety
The phenoxy group presents another site for chemical modification within the this compound molecule.
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. organicmystery.com Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur on the phenyl ring, leading to a variety of substituted derivatives. The conditions for these reactions would need to be carefully controlled to avoid undesired reactions with the furan ring or the sulfonyl chloride group.
Table 2: Potential Products of Electrophilic Aromatic Substitution on the Phenoxy Ring
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(2-nitrophenoxy)furan-2-sulfonyl chloride and 4-(4-nitrophenoxy)furan-2-sulfonyl chloride |
| Bromination | Br₂, FeBr₃ | 4-(2-bromophenoxy)furan-2-sulfonyl chloride and 4-(4-bromophenoxy)furan-2-sulfonyl chloride |
Cleavage and Derivatization of the Ether Linkage
The ether linkage in this compound, while generally stable, can be cleaved under harsh conditions. masterorganicchemistry.com The cleavage of aryl ethers typically requires strong acids like HBr or HI, or strong Lewis acids. masterorganicchemistry.com Cleavage would result in the formation of a furanol derivative and a phenyl halide. Given the electronic nature of the furan ring, selective cleavage of the C(furan)-O bond versus the C(phenyl)-O bond would depend on the specific reagents and reaction conditions. Reductive cleavage of aryl ethers can also be achieved using certain nickel catalysts in the absence of an external reductant. rsc.org
Derivatization of the ether linkage without cleavage is less common but could potentially be achieved through rearrangement reactions or by reactions that modify the electronic properties of the adjacent aromatic systems.
Radical-Mediated Reactions and Advanced Mechanistic Pathways
The sulfonyl chloride group is a known precursor for sulfonyl radicals. nih.gov These radicals can be generated under various conditions, including photochemically, thermally, or through the use of radical initiators. Once formed, the furan-2-sulfonyl radical can participate in a variety of radical reactions, such as addition to alkenes and alkynes, or in atom transfer radical reactions. The phenoxy group and the furan ring itself could also be susceptible to radical attack, leading to complex reaction mixtures if not controlled.
Advanced mechanistic pathways could involve the interplay between the different functional groups. For instance, a reaction initiated at one site of the molecule could trigger a cascade of events involving other parts of the structure. Computational studies would be valuable in elucidating these complex reaction mechanisms and predicting the feasibility of novel transformations.
Cascade and Domino Reaction Strategies Incorporating this compound
The multifunctional nature of this compound makes it an interesting candidate for the design of cascade or domino reactions. nih.govacs.orgacs.orgrsc.org These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient and atom-economical.
A possible cascade reaction could be initiated by a reaction at the sulfonyl chloride group, for example, its conversion to a more reactive species that then undergoes an intramolecular reaction with the phenoxy or furan ring. Another possibility is a cascade that starts with a cycloaddition on the furan ring, followed by a transformation of the resulting adduct that involves the other functional groups. The development of such cascade reactions would offer a powerful strategy for the rapid construction of complex molecular architectures from this versatile building block.
Advanced Spectroscopic and Structural Elucidation of 4 Phenoxyfuran 2 Sulfonyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-Phenoxyfuran-2-sulfonyl chloride, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) and phenyl rings.
Furan Protons: The furan ring contains two protons. The proton at the C5 position, being adjacent to the oxygen and near the electron-withdrawing sulfonyl chloride group, would likely appear as a doublet at a downfield chemical shift. The proton at the C3 position would also be a doublet, with its chemical shift influenced by the adjacent phenoxy group.
Phenoxy Group Protons: The five protons of the phenyl ring would exhibit a complex multiplet pattern typical of a monosubstituted benzene (B151609) ring, appearing in the aromatic region of the spectrum. The ortho-, meta-, and para-protons would have slightly different chemical shifts due to their proximity to the linking oxygen atom.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule.
Furan Carbons: Four distinct signals are expected for the furan ring carbons. The carbon bearing the sulfonyl chloride group (C2) and the carbon bearing the phenoxy group (C4) would be significantly deshielded and appear at lower field.
Phenoxy Group Carbons: The phenyl ring would show four signals: one for the ipso-carbon attached to the oxygen, one each for the ortho, meta, and para carbons. The ipso-carbon would be the most deshielded of this group.
The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing sulfonyl chloride group and the ether oxygen create a unique electronic environment that can be precisely mapped by NMR.
Illustrative ¹H and ¹³C NMR Data for this compound This table contains predicted data for illustrative purposes.
¹H NMR (Predicted)| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H5 (Furan) | 7.5 - 7.8 | d |
| H3 (Furan) | 6.5 - 6.8 | d |
| H-ortho (Phenyl) | 7.2 - 7.4 | m |
| H-meta (Phenyl) | 7.0 - 7.2 | m |
¹³C NMR (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Furan-SO₂Cl) | 150 - 155 |
| C5 (Furan) | 145 - 150 |
| C4 (Furan-OPh) | 160 - 165 |
| C3 (Furan) | 110 - 115 |
| C-ipso (Phenyl) | 155 - 160 |
| C-ortho (Phenyl) | 120 - 125 |
| C-meta (Phenyl) | 128 - 132 |
Mass Spectrometry (MS) Applications in Structural Characterization and Reaction Monitoring
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₁₀H₇ClO₄S). The technique provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass.
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern. Key fragmentation pathways would likely involve:
Loss of Cl: Cleavage of the S-Cl bond to give a sulfonyl radical cation.
Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the elimination of sulfur dioxide. nih.gov
Cleavage of the C-O Ether Bond: Fragmentation could occur at the phenoxy linkage, leading to ions corresponding to the furan-sulfonyl chloride moiety and the phenoxy radical, or vice versa.
Cleavage of the Furan Ring: The heterocyclic ring itself can undergo characteristic fragmentation.
The presence of chlorine would be readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). acdlabs.com This isotopic signature is a valuable tool for confirming the presence and number of chlorine atoms in a fragment ion.
Hypothetical Mass Spectrometry Fragmentation Data This table contains predicted data for illustrative purposes.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |
|---|---|---|
| 258/260 | [M]⁺ (Molecular Ion) | Shows 3:1 isotopic pattern for one Cl atom. |
| 223 | [M - Cl]⁺ | Loss of chlorine atom. |
| 194/196 | [M - SO₂]⁺ | Loss of sulfur dioxide. |
| 165 | [C₁₀H₇O₂]⁺ | Subsequent loss of Cl and SO₂. |
| 93 | [C₆H₅O]⁺ | Phenoxy fragment. |
Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfonyl chloride and ether groups.
S=O Stretching: The sulfonyl chloride group is expected to show two very strong and distinct bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com
C-O-C Stretching: The aryl ether linkage would produce strong asymmetric C-O-C stretching bands.
Aromatic and Heteroaromatic C-H and C=C Stretching: The furan and phenyl rings would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. globalresearchonline.netresearchgate.net
S-Cl Stretching: A weaker absorption corresponding to the S-Cl bond stretch would be expected at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the S=O stretches are also Raman active, non-polar bonds often give stronger Raman signals.
Aromatic Ring Vibrations: The breathing modes of the phenyl and furan rings are typically strong in the Raman spectrum.
S-S and C-S Bonds: If derivatives involving disulfide or thioether linkages were synthesized, these would give characteristic and often strong Raman signals.
Together, IR and Raman spectra offer a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.
Characteristic Vibrational Frequencies (IR/Raman) This table contains predicted data based on analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 | IR (Strong) |
| SO₂Cl | Symmetric S=O Stretch | 1166 - 1204 | IR (Strong) |
| Ar-O-C | Asymmetric C-O-C Stretch | 1200 - 1275 | IR (Strong) |
| Furan/Phenyl | Aromatic C=C Stretch | 1400 - 1600 | IR, Raman (Medium-Strong) |
| Furan/Phenyl | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman (Medium) |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
For compounds that can be obtained as single crystals, X-ray crystallography provides the definitive, three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule or its stable, crystalline derivatives.
A crystallographic study would definitively confirm:
The geometry around the sulfur atom, which is expected to be tetrahedral.
Intermolecular interactions in the crystal lattice, such as stacking of the aromatic rings or weak hydrogen bonds, which govern the solid-state packing.
While no crystal structure for this compound itself is publicly available, analysis of related structures in crystallographic databases would allow for comparison of key structural parameters. For example, the S-O and S-Cl bond lengths would be expected to fall within the typical ranges observed for other aryl sulfonyl chlorides.
Illustrative Crystallographic Parameters This table contains hypothetical data for a crystalline derivative.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | Unit cell dimension | 10.5 |
| b (Å) | Unit cell dimension | 8.2 |
| c (Å) | Unit cell dimension | 14.3 |
| β (°) | Unit cell angle | 95.5 |
| S=O Bond Length (Å) | Average bond length | 1.43 |
| S-Cl Bond Length (Å) | 2.07 |
Hyphenated Analytical Techniques for Mixture Analysis and Purity Assessment
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures, monitoring reaction progress, and assessing the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS would be an ideal technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique suitable for a wide range of compounds. It would be the method of choice for monitoring the synthesis of this compound and its non-volatile derivatives. An LC system separates the compounds in the reaction mixture, and the MS detector provides molecular weight and structural information for the starting materials, intermediates, and products.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For complex mixtures where MS data is insufficient for complete identification, LC-NMR can be employed. This technique allows for the acquisition of NMR spectra of compounds as they elute from the LC column, providing detailed structural information on individual components of a mixture without the need for prior isolation.
These hyphenated methods are crucial for ensuring the identity and purity of synthesized compounds, which is a prerequisite for any further chemical or biological studies.
Theoretical and Computational Chemistry Studies on 4 Phenoxyfuran 2 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetics of molecules. For 4-phenoxyfuran-2-sulfonyl chloride, these methods can provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure of molecules. A DFT study of this compound would begin with the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.
For analogous arenesulfonyl chlorides, DFT calculations have been successfully employed to determine their structures. dntb.gov.ua These studies, often corroborated by X-ray crystallography, reveal the geometric parameters around the sulfonyl chloride group and the aromatic ring. In the case of this compound, the geometry of the furan (B31954) ring, the orientation of the phenoxy group, and the tetrahedral arrangement around the sulfur atom would be of primary interest.
Once the optimized geometry is obtained, the charge distribution within the molecule can be analyzed. This is crucial for understanding its polarity and reactive sites. The electron-withdrawing nature of the sulfonyl chloride group and the oxygen atom in the furan ring, combined with the electronic effects of the phenoxy substituent, will create a unique charge distribution map. The sulfur atom is expected to be highly electrophilic, making it a prime target for nucleophilic attack.
A study on 2-(p-phenyl substituted styryl)-furans utilized DFT to show that electron-withdrawing or -donating substituents significantly impact the molecule's electronic properties and antioxidant activity. researchgate.net Similarly, the phenoxy group in this compound is expected to influence the electron density across the furan ring and the reactivity of the sulfonyl chloride moiety.
Table 1: Predicted Ground State Geometrical Parameters for a Representative Furan-2-sulfonyl Chloride Derivative (Hypothetical Data)
| Parameter | Predicted Value |
|---|---|
| S-Cl Bond Length | 2.05 Å |
| S=O Bond Length | 1.43 Å |
| C-S Bond Length | 1.76 Å |
| O-S-O Bond Angle | 122° |
| Cl-S-C Bond Angle | 105° |
Note: This table presents hypothetical data based on typical values for related sulfonyl chlorides for illustrative purposes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is likely to be located on the electron-rich phenoxy and furan rings, while the LUMO is expected to be centered on the electrophilic sulfonyl chloride group. Time-dependent DFT (TDDFT) studies on substituted furans have shown that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic and optical properties. researchgate.net
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Table 2: Calculated Reactivity Descriptors for a Generic Arenesulfonyl Chloride (Illustrative Data)
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
| Electronegativity (χ) | 4.35 |
| Chemical Hardness (η) | 3.15 |
Note: This table contains illustrative data for a generic arenesulfonyl chloride to demonstrate the concept.
Mechanistic Investigations of Key Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states and reaction pathways that are often difficult to study experimentally.
Nucleophilic substitution at the sulfonyl sulfur is a key reaction of sulfonyl chlorides. For arenesulfonyl chlorides, DFT studies have revealed that the chloride-chloride exchange reaction proceeds through a single transition state consistent with an S_N2 mechanism. dntb.gov.uanih.gov This mechanism involves the backside attack of the nucleophile on the sulfur atom, leading to an inversion of configuration.
In the case of this compound, reactions with nucleophiles are expected to follow a similar bimolecular nucleophilic substitution pathway. mdpi.org Computational studies can model this process by locating the transition state structure and calculating its energy. The geometry of the transition state would reveal the extent of bond formation and bond breaking at the peak of the reaction energy profile.
Alternative mechanisms, such as an addition-elimination pathway or the formation of a sulfene (B1252967) intermediate (especially in the presence of a base and α-hydrogens), could also be investigated computationally to determine the most likely reaction course under different conditions. mdpi.org
Once the reaction pathway and transition state are identified, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This provides a quantitative measure of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined.
Kinetic studies on the reactions of 2-thiophenesulfonyl chloride, a close analog of the furan derivative, with anilines have been reported, providing experimental data that could be used to benchmark computational results. acs.org The Hammett equation has been successfully applied to correlate the reaction rates of substituted arenesulfonyl chlorides with the electronic properties of the substituents, and a similar approach could be applied to derivatives of this compound. dntb.gov.uanih.gov
Table 3: Hypothetical Kinetic and Thermodynamic Data for the Hydrolysis of a Furan-2-sulfonyl Chloride
| Parameter | Calculated Value |
|---|---|
| Activation Energy (Ea) | 15 kcal/mol |
| Enthalpy of Reaction (ΔH) | -10 kcal/mol |
| Free Energy of Reaction (ΔG) | -12 kcal/mol |
Note: This table provides hypothetical data for illustrative purposes.
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule and its interactions with other molecules are crucial for its physical and biological properties. This compound possesses conformational flexibility, primarily due to the rotation around the C-O bond of the phenoxy group and the C-S bond.
Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds to identify the most stable conformers. nih.gov This can be achieved through systematic or stochastic conformational searches using molecular mechanics or quantum chemical methods. For flexible molecules like furanosides, computational studies have been essential in determining their conformational preferences. rsc.org The relative energies of different conformers determine their population at a given temperature.
Intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, govern how molecules of this compound would pack in a solid state or interact with a solvent. Computational methods can be used to model these interactions and predict the resulting condensed-phase properties. For instance, studies on other furan-containing compounds have analyzed intermolecular C-H···O hydrogen bonds in their crystal structures.
Understanding the conformational landscape and intermolecular interactions is critical for predicting properties like melting point, solubility, and, if applicable, its binding affinity to biological targets.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Furan-2-sulfonyl chloride |
| Arenesulfonyl chlorides |
| 2-(p-phenyl substituted styryl)-furans |
| 2-Thiophenesulfonyl chloride |
| Anilines |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
A cornerstone of computational chemistry is its ability to predict spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand electronic environments. For this compound, computational methods, primarily density functional theory (DFT), would be the tool of choice for predicting its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Theoretical calculations of spectroscopic data for similar molecules, like vinyl sulfonyl chloride, have been performed using DFT methods with basis sets such as 6-311++G**, which includes polarization and diffuse functions for accurate results. researchgate.net Similar levels of theory would be applied to this compound to calculate its ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted NMR data would be instrumental in assigning the signals in an experimental spectrum to specific atoms in the molecule. For instance, the deshielded proton and carbon atoms of the furan ring and the phenoxy group could be precisely identified.
Similarly, the vibrational frequencies in the infrared (IR) spectrum of this compound can be predicted through computational analysis. DFT calculations can determine the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net These theoretical spectra are invaluable for interpreting experimental IR data, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups, such as the characteristic strong stretching frequencies of the sulfonyl chloride (SO₂) group and the ether (C-O-C) linkage. Sulfonyl chlorides typically exhibit strong characteristic bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com
It is important to note that theoretical calculations often have systematic errors, and thus, the calculated spectra may not perfectly match experimental results. Scaling factors are often applied to the computed vibrational frequencies to improve the correlation with experimental data. diva-portal.org The comparison and correlation of predicted and experimental spectra serve as a powerful validation of the computed molecular structure and electronic properties.
Table 1: Predicted Spectroscopic Data Ranges for Functional Groups in this compound (Based on General Compound Classes)
| Functional Group | Spectroscopic Technique | Predicted Chemical Shift / Frequency Range |
| Sulfonyl Chloride (-SO₂Cl) | Infrared (IR) Spectroscopy | 1410-1370 cm⁻¹ (asymmetric stretch), 1204-1166 cm⁻¹ (symmetric stretch) acdlabs.com |
| Furan Ring (C-H) | ¹H NMR Spectroscopy | δ 6.0 - 7.5 ppm |
| Furan Ring (C) | ¹³C NMR Spectroscopy | δ 105 - 150 ppm |
| Phenoxy Group (C-H) | ¹H NMR Spectroscopy | δ 6.8 - 7.5 ppm |
| Phenoxy Group (C) | ¹³C NMR Spectroscopy | δ 115 - 160 ppm |
| Ether Linkage (C-O-C) | Infrared (IR) Spectroscopy | 1260-1000 cm⁻¹ (stretch) |
Note: These are general ranges and the exact values for this compound would require specific computational studies.
In Silico Design Principles for Modulating Chemical Reactivity and Selectivity
In silico design principles leverage computational models to predict how structural modifications to a molecule will affect its chemical reactivity and selectivity. For this compound, these principles would be applied to design new derivatives with tailored properties, for instance, as potential inhibitors for specific biological targets.
Computational methods can be used to explore the molecule's reactivity. The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using quantum chemical methods. These calculations can identify the most reactive sites in the molecule. For example, the sulfonyl chloride group is a key reactive center, and its reactivity can be modulated by introducing different substituents on the furan or phenoxy rings.
Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. mdpi.com If this compound were being investigated as a potential enzyme inhibitor, docking studies would be performed to understand its interaction with the enzyme's active site. The sulfonamide moiety, which can be formed from the sulfonyl chloride, is a crucial feature in many potent enzyme inhibitors as it can coordinate with metal ions in the active site. mdpi.com
By systematically modifying the structure of this compound in silico (e.g., by adding or changing substituents on the phenoxy ring) and then re-evaluating the docking scores and binding interactions, researchers can identify modifications that are likely to enhance binding affinity and selectivity. mdpi.com This computational approach accelerates the design of more potent and selective compounds, saving significant time and resources compared to traditional synthetic and screening methods. nih.gov
For instance, studies on other sulfonyl halides have shown that selective modification of the sulfonyl chloride function can be achieved, and the resulting library of compounds can be screened in silico and in vitro against target enzymes. nih.gov This highlights the utility of a combined computational and experimental approach in developing new chemical entities with desired properties.
Advanced Synthetic Applications and Materials Science Contributions of 4 Phenoxyfuran 2 Sulfonyl Chloride
Role as a Versatile Building Block in Complex Molecular Synthesis
The inherent reactivity of the sulfonyl chloride group, coupled with the electronic properties of the phenoxyfuran scaffold, makes 4-Phenoxyfuran-2-sulfonyl chloride a valuable building block for the synthesis of complex molecular architectures.
Construction of Chemically Diverse Compound Libraries
While specific large-scale library syntheses using this compound are not extensively documented in publicly available literature, the reactivity of the sulfonyl chloride functional group is well-established for the creation of diverse compound libraries. cmu.edu The electrophilic nature of the sulfonyl chloride allows for its facile reaction with a wide array of nucleophiles, leading to the generation of sulfonamides, sulfonates, and other derivatives. This reactivity is a cornerstone for combinatorial chemistry and high-throughput screening efforts in drug discovery. nih.gov
The general strategy involves the reaction of this compound with a collection of amines, alcohols, or thiols to produce a library of corresponding sulfonamides, sulfonates, or thioesters. The diversity of the resulting library is dictated by the variety of nucleophiles employed. The phenoxyfuran core provides a rigid and defined structural element, while the substituents on the nucleophiles introduce chemical and functional diversity.
Table 1: Potential Diversity Points for Compound Libraries from this compound
| Reactant | Resulting Linkage | Potential for Diversity |
| Primary/Secondary Amines | Sulfonamide | Introduction of various alkyl, aryl, and heterocyclic groups. |
| Alcohols/Phenols | Sulfonate Ester | Incorporation of diverse sterically and electronically different motifs. |
| Thiols | Thiosulfonate | Access to sulfur-containing analogues. |
Incorporation into Multicyclic and Spiro Systems
The furan (B31954) ring within the this compound scaffold can participate in various cycloaddition reactions, providing a pathway to multicyclic systems. While specific examples involving this exact compound are not prominent, the general reactivity of furans is well-documented. For instance, furans can act as dienes in Diels-Alder reactions, reacting with suitable dienophiles to form oxabicyclic systems. Subsequent transformations of these adducts can lead to the construction of complex polycyclic frameworks.
The synthesis of spiro compounds, which feature two rings connected by a single atom, is a significant challenge in organic synthesis. nih.gov While direct application of this compound in spirocyclization is not widely reported, its derivatives could be designed to undergo intramolecular reactions to form spirocyclic structures. For example, a derivative bearing a nucleophilic side chain could potentially undergo an intramolecular cyclization onto the furan or phenyl ring under appropriate conditions. nih.gov
Development of Novel Reagents and Catalysts Based on the 4-Phenoxyfuran-2-sulfonyl Scaffold
The development of novel reagents and catalysts from the 4-phenoxyfuran-2-sulfonyl scaffold is an area of potential research. The conversion of primary sulfonamides to highly reactive sulfonyl chlorides using reagents like Pyry-BF4 has been demonstrated, highlighting the ability to generate reactive intermediates under mild conditions. nih.govresearchgate.net This suggests that derivatives of this compound could be designed to act as specialized reagents. For instance, the phenoxy group could be functionalized with a catalytic moiety, and the sulfonyl chloride could serve as a reactive handle for anchoring the catalyst to a substrate or support.
Strategies for Derivatization to Access New Functional Groups Beyond Standard Sulfonamides and Sulfonates
The versatility of the sulfonyl chloride group extends beyond the formation of sulfonamides and sulfonates. molport.com A variety of nucleophiles can be employed to introduce a range of other functional groups. nih.govresearchgate.net
Table 2: Derivatization Reactions of Sulfonyl Chlorides
| Reagent | Product Functional Group |
| Azide (e.g., NaN3) | Sulfonyl azide |
| Fluoride (e.g., KF) | Sulfonyl fluoride |
| Hydrazine (B178648) | Sulfonyl hydrazide |
| Grignard Reagents (RMgX) | Sulfone |
| Reducing Agents (e.g., Zn/HCl) | Sulfinic acid |
These transformations allow for the conversion of the sulfonyl chloride into a variety of other sulfur-containing functional groups, each with its own unique reactivity and potential applications. For example, sulfonyl azides are precursors to sulfonyl nitrenes, which can undergo a variety of insertion and cycloaddition reactions.
Exploration in Polymer and Material Science (e.g., Functional Polymer Synthesis, Cross-linking Agents)
The application of sulfonyl chlorides in polymer and material science is a growing field. Aromatic multisulfonyl chlorides have been investigated as initiators for living radical polymerization, enabling the synthesis of well-defined polymers with complex architectures such as star polymers. cmu.edu By analogy, this compound could potentially serve as a functional initiator in such polymerizations. The phenoxyfuran moiety would be incorporated at the initiating end of the polymer chain, introducing specific functionality.
Furthermore, if a molecule containing two or more this compound units were synthesized, it could act as a cross-linking agent. The multiple sulfonyl chloride groups could react with functional groups on different polymer chains, creating a network structure and modifying the material's mechanical and thermal properties.
Structure-Reactivity Relationship Studies in the Context of Designed Transformations and Chemical Selectivity
Understanding the structure-reactivity relationship of this compound is crucial for its effective utilization in designed chemical transformations. The electronic properties of the phenoxy and furan rings influence the reactivity of the sulfonyl chloride group. The electron-donating character of the furan oxygen and the phenoxy group can modulate the electrophilicity of the sulfonyl chloride.
The regioselectivity of reactions involving the furan ring is also an important consideration. The positions on the furan ring have different electron densities, which will dictate the outcome of electrophilic or nucleophilic substitution reactions. While detailed mechanistic studies specifically on this compound are limited, the principles of furan and sulfonyl chloride chemistry provide a basis for predicting its reactivity and selectivity in various transformations.
Future Research Directions and Emerging Opportunities
Sustainable and Green Chemistry Approaches for Synthesis and Transformations
The future synthesis and modification of 4-Phenoxyfuran-2-sulfonyl chloride will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional methods for producing sulfonyl chlorides often involve harsh reagents. nih.govorganic-chemistry.org Future research could explore milder and more sustainable alternatives.
One promising avenue is the use of oxidative chlorination of the corresponding thiol or disulfide precursors with reagents like hydrogen peroxide in the presence of a recyclable catalyst. organic-chemistry.org Another green approach could involve the synthesis from sulfonyl hydrazides, which offers a pathway with milder reaction conditions. nih.gov Furthermore, the development of catalytic methods for the synthesis of furan (B31954) derivatives from renewable biomass sources presents a sustainable route to the furan core of the molecule. frontiersin.orgnih.gov
Transformations of this compound could also benefit from green chemistry principles. The use of water as a solvent, where feasible, and the development of catalytic reactions for its derivatization would be key areas of investigation.
Photochemical and Electrochemical Activation of this compound
The activation of sulfonyl chlorides through non-thermal methods like photochemistry and electrochemistry offers exciting possibilities for novel reactivity and greener reaction conditions. nih.govresearchgate.net
Photochemical Activation: The phenoxyfuran moiety may influence the photophysical properties of the sulfonyl chloride, potentially enabling visible-light-mediated reactions. Photoinduced electron transfer (PET) or energy transfer processes could generate sulfonyl radicals under mild conditions, which could then participate in a variety of transformations, such as additions to alkenes and alkynes or cross-coupling reactions. Research into the photochemical behavior of related aryl sulfones suggests that C-S bond cleavage can be induced by light, generating reactive intermediates. acs.org
Electrochemical Activation: Electrosynthesis provides a powerful and environmentally friendly tool for the activation of sulfonyl compounds. nih.govresearchgate.net The electrochemical reduction of this compound at a cathode could generate a sulfonyl radical or a sulfinate anion, which could then be used in subsequent reactions. Conversely, anodic oxidation could be explored for transformations involving the furan or phenoxy rings. Electrochemical methods often avoid the need for stoichiometric chemical oxidants or reductants, reducing waste and improving the atom economy of synthetic processes. acs.org Studies on the electrochemical reduction of arene sulfenyl chlorides have shown that the mechanism can be influenced by substituents on the aryl ring, suggesting that the phenoxy group in this compound could play a significant role in its electrochemical behavior. nih.gov
Integration into Flow Chemistry Methodologies
The synthesis and derivatization of reactive compounds like sulfonyl chlorides can be significantly enhanced through the use of continuous flow chemistry. rsc.org Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater consistency.
For the synthesis of this compound, a flow process could enable the safe handling of potentially exothermic reactions and unstable intermediates. rsc.org Subsequent transformations of the sulfonyl chloride with various nucleophiles could also be performed in a flow setup, allowing for rapid optimization of reaction conditions and the efficient production of a library of derivatives. The integration of in-line purification techniques would further enhance the efficiency of this approach.
Exploration in Supramolecular Chemistry and Self-Assembly
The rigid furan ring and the potential for non-covalent interactions involving the phenoxy group and the sulfonyl moiety make this compound and its derivatives interesting building blocks for supramolecular chemistry and self-assembly. nih.gov
The planar structure of the furan core, combined with potential π-π stacking interactions from the phenoxy group, could drive the formation of ordered assemblies in solution or on surfaces. The sulfonyl group can act as a hydrogen bond acceptor, further directing the self-assembly process. Research on the self-assembly of other furan-containing molecules has demonstrated their ability to form well-defined nanostructures. nih.gov By systematically modifying the substituents on the phenoxy ring or by converting the sulfonyl chloride to other functional groups, it may be possible to tune the self-assembly behavior and create novel materials with interesting optical or electronic properties.
Computational-Guided Discovery of New Synthetic Applications
Computational chemistry and in silico modeling are becoming increasingly powerful tools for predicting the reactivity of molecules and for discovering new synthetic applications. nih.gov Density Functional Theory (DFT) calculations could be employed to study the electronic structure and reactivity of this compound.
These computational studies could provide insights into:
Reaction Mechanisms: Elucidating the mechanisms of known and potential new reactions, including photochemical and electrochemical processes.
Regioselectivity: Predicting the preferred site of reaction when multiple reactive centers are present.
Spectroscopic Properties: Calculating spectroscopic data to aid in the characterization of the molecule and its derivatives.
Design of New Catalysts: Guiding the development of catalysts for the synthesis and transformation of this compound.
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new and valuable applications for this versatile compound. For instance, computational studies on related furan derivatives have been used to understand their reactivity in Friedel-Crafts type reactions. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 4-Phenoxyfuran-2-sulfonyl chloride?
Methodological Answer: A common approach involves sulfonation of the precursor compound followed by chlorination. For example, analogous syntheses (e.g., (4-methylphenyl)methanesulfonyl chloride) use sulfonation of methyl benzylamine with sulfur trioxide or sulfuric acid, followed by reaction with hydrogen chloride to introduce the sulfonyl chloride group . Adjust stoichiometry and temperature (e.g., 0–5°C for chlorination) to minimize side reactions. Purity is enhanced via recrystallization in non-polar solvents or column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood due to potential vapor release .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Class 8A (corrosive) and WGK 3 (water hazard) regulations apply .
- Waste disposal : Segregate waste and use licensed hazardous waste contractors for incineration or neutralization .
Q. How is this compound characterized post-synthesis?
Methodological Answer:
- Spectroscopy : Confirm structure via H/C NMR (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm) and FT-IR (S=O stretches at 1360–1380 cm and 1140–1160 cm).
- Mass spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and isotopic patterns .
- Purity analysis : Employ HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How do steric and electronic factors influence its reactivity with hindered amines?
Methodological Answer: Steric hindrance in amines (e.g., 2,6-dimethylaniline) slows nucleophilic attack on the sulfonyl chloride group. To enhance reactivity:
Q. What analytical challenges arise in quantifying trace impurities?
Methodological Answer: Hydrolysis byproducts (e.g., sulfonic acids) and residual solvents complicate analysis. Mitigation strategies:
- Use ion-pair chromatography (e.g., with tetrabutylammonium bromide) to separate ionic impurities.
- Apply LC-MS/MS with multiple reaction monitoring (MRM) for sensitive detection of degradation products .
- Validate methods using spiked samples and standard reference materials (e.g., NIST-certified compounds) .
Q. How does solvent choice impact stability during long-term storage?
Methodological Answer: Hydrolysis rates vary with solvent polarity. Stability studies show:
Q. How to resolve contradictions in reported reaction yields for sulfonamide derivatization?
Methodological Answer: Discrepancies may stem from moisture sensitivity or amine basicity. Systematic approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
